Fura-2

Description

Properties

IUPAC Name |

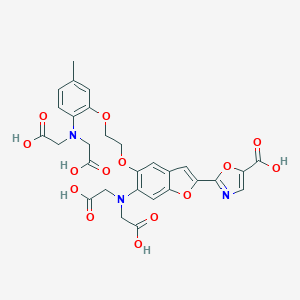

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O14/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHXZQPUBCBNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242203 | |

| Record name | Fura-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-98-6 | |

| Record name | 2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fura-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fura-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURA-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSN3DL106G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fura-2: An In-depth Technical Guide for Cellular Calcium Measurement

Fura-2 is a ratiometric, fluorescent indicator dye widely used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). Its sensitivity and the ability to perform ratiometric measurements have made it an invaluable tool in various fields, including neuroscience, cell signaling, and drug discovery. This guide provides a comprehensive overview of this compound, its mechanism of action, key properties, and detailed protocols for its application.

Core Principles of this compound

This compound is an aminopolycarboxylic acid that acts as a chelator for divalent cations, exhibiting a high affinity and selectivity for Ca²⁺. The core of its functionality lies in a spectral shift that occurs upon binding to calcium.[1]

Mechanism of Action: When this compound binds to Ca²⁺, its fluorescence excitation spectrum shifts to a shorter wavelength. The Ca²⁺-free form of this compound has a maximum excitation wavelength of approximately 380 nm, while the Ca²⁺-bound form has a maximum excitation at around 340 nm.[2] Both forms, however, have the same emission maximum at approximately 510 nm.[1] This dual-excitation property is the basis for ratiometric measurement.

Ratiometric Measurement: By alternately exciting the this compound loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the fluorescence intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration. The key advantage of this ratiometric approach is that it minimizes issues arising from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible measurements of [Ca²⁺]i.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, which are crucial for accurate experimental design and data interpretation.

| Property | Value | Conditions |

| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | In vitro, Mg²⁺-free |

| ~224 nM | In vitro, with 1 mM Mg²⁺, 37°C | |

| Excitation Wavelength (λex) | ~380 nm | Ca²⁺-free |

| ~340 nm | Ca²⁺-bound | |

| Emission Wavelength (λem) | ~510 nm | Both Ca²⁺-free and Ca²⁺-bound |

| Quantum Yield (Φ) | 0.23 | Ca²⁺-free |

| 0.49 | Ca²⁺-bound | |

| Molar Extinction Coefficient (ε) | ~28,000 M⁻¹cm⁻¹ at 380 nm | Ca²⁺-free |

| ~33,000 M⁻¹cm⁻¹ at 340 nm | Ca²⁺-bound |

Experimental Protocols

Cell Loading with this compound AM

For intracellular measurements, the cell-impermeant this compound is used in its acetoxymethyl (AM) ester form, this compound AM. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive this compound dye in the cytosol.

Materials:

-

This compound AM stock solution (1-5 mM in anhydrous DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Probenecid (B1678239) stock solution (250 mM in a suitable solvent)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

Procedure:

-

Prepare Loading Buffer: For a final this compound AM concentration of 5 µM, mix the required volume of this compound AM stock solution with an equal volume of 20% Pluronic® F-127. This mixture is then diluted in the physiological buffer to the final working concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04% to aid in the dispersion of the hydrophobic this compound AM.

-

Add Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified this compound from the cells, the anion-transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

Cell Incubation: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the this compound AM loading buffer to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.

-

Wash and De-esterification: After incubation, wash the cells at least twice with the physiological buffer (containing probenecid if used in the loading step) to remove extracellular this compound AM.

-

Incubation for De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for the complete de-esterification of the intracellular this compound AM by cellular esterases.

In Vitro Calibration and Determination of [Ca²⁺]i

To convert the measured fluorescence ratio into an absolute calcium concentration, an in vitro calibration is typically performed using the Grynkiewicz equation.[4]

Grynkiewicz Equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Ca²⁺] is the intracellular calcium concentration.

-

Kd is the dissociation constant of this compound for Ca²⁺.

-

R is the experimentally measured fluorescence ratio (F340/F380).

-

Rmin is the fluorescence ratio in the absence of Ca²⁺ (zero calcium).

-

Rmax is the fluorescence ratio at saturating Ca²⁺ concentrations.

-

Sf2 / Sb2 is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at 380 nm.

Materials:

-

This compound (salt form)

-

Calcium-free buffer (e.g., containing 10 mM EGTA)

-

Calcium-saturating buffer (e.g., containing 10 mM CaCl₂)

-

Ionophore (e.g., Ionomycin or Digitonin) to permeabilize the cell membrane.

Procedure for Determining Rmin and Rmax:

-

Rmin Determination: After recording the basal fluorescence ratio in your this compound loaded cells, perfuse the cells with a calcium-free buffer containing an ionophore (e.g., 5-10 µM Ionomycin). This will chelate any intracellular calcium and allow the determination of Rmin.

-

Rmax Determination: Following the Rmin measurement, perfuse the cells with a calcium-saturating buffer also containing the ionophore. This will saturate the intracellular this compound with calcium, allowing for the determination of Rmax.

-

Background Subtraction: It is crucial to subtract the background fluorescence from all measurements. This can be determined from a region of the coverslip without cells.

Visualizations

Signaling Pathway and this compound Mechanism

Caption: Mechanism of this compound for intracellular calcium measurement.

Experimental Workflow

Caption: Experimental workflow for this compound based calcium imaging.

Potential Issues and Troubleshooting

-

Photobleaching: Prolonged exposure to excitation light can lead to photobleaching of this compound, which can affect the accuracy of measurements.[5] It is advisable to use the lowest possible excitation intensity and exposure times.

-

Compartmentalization: this compound AM can sometimes accumulate in intracellular organelles such as mitochondria and the endoplasmic reticulum. This can be minimized by lowering the incubation temperature during loading.

-

Incomplete De-esterification: Incomplete cleavage of the AM esters will result in a Ca²⁺-insensitive form of the dye, leading to an underestimation of [Ca²⁺]i. Ensure sufficient incubation time for de-esterification.

-

Dye Leakage: The de-esterified this compound can leak out of the cells over time. The use of probenecid can help to mitigate this issue.

By understanding the fundamental principles of this compound and adhering to optimized experimental protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the complex dynamics of intracellular calcium signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound QBT Calcium Kit: A homogenous this compound calcium assay [moleculardevices.com]

- 4. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators | Journal of Neuroscience [jneurosci.org]

- 5. Non-hyperbolic calcium calibration curve of this compound: implications for the reliability of quantitative Ca2+ measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Fura-2 principle of calcium measurement

An In-Depth Technical Guide to Intracellular Calcium Measurement Using Fura-2

Introduction

Calcium ions (Ca²⁺) are ubiquitous intracellular second messengers that play a pivotal role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1][2] The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to research in cell biology, neuroscience, and drug development. This compound, a fluorescent indicator dye, has been a cornerstone of intracellular calcium measurement since its development by Roger Tsien and colleagues in 1985.[3]

This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to measure [Ca²⁺]i. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this powerful technique. This compound's most significant advantage is its ratiometric nature, which allows for highly accurate and quantitative measurements by minimizing artifacts from variable dye loading, cell thickness, or photobleaching.[1][3]

The Core Principle: Ratiometric Fluorescence

This compound is an aminopolycarboxylic acid and a BAPTA-based Ca²⁺ chelator that changes its fluorescence properties upon binding to calcium.[4][5] Unlike single-wavelength indicators, this compound is a dual-excitation ratiometric dye. This is the central principle of its function.

-

Calcium-Bound this compound : When bound to Ca²⁺, the molecule has a peak excitation wavelength of approximately 340 nm.[4][6]

-

Calcium-Free this compound : In its unbound state, the peak excitation wavelength shifts to approximately 380 nm.[4][6]

-

Emission : Critically, regardless of whether it is bound to calcium or not, this compound consistently emits light at a peak wavelength of around 510 nm.[5]

By alternately exciting the this compound-loaded cells with 340 nm and 380 nm light and measuring the intensity of the 510 nm emission at each excitation wavelength, a ratio (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[1][5] This ratiometric approach provides a robust internal control, correcting for confounding variables such as uneven dye loading, cell-to-cell variations in thickness, dye leakage, and photobleaching, which would otherwise introduce significant errors in measurements from single-wavelength dyes.[3][6]

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. Measurement of the Intracellular Calcium Concentration with this compound AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Calcium Imaging of Cortical Neurons using this compound AM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound AM calcium imaging protocol | Abcam [abcam.com]

An In-depth Technical Guide to Fura-2 Ratiometric Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-2, a cornerstone tool for the quantitative measurement of intracellular calcium ([Ca²⁺]i). We will delve into the core principles of ratiometric fluorescence, provide detailed experimental protocols, and offer guidance on data interpretation and troubleshooting.

Introduction to this compound and Ratiometric Calcium Imaging

This compound is a high-affinity, UV-excitable fluorescent indicator widely used for measuring intracellular calcium concentrations.[1][2] Its popularity stems from its ratiometric properties, which offer significant advantages over single-wavelength indicators.[3] The acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant molecule that can be loaded non-invasively into a wide variety of live cells.[4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound molecule in the cytoplasm.[5]

The key feature of this compound is the spectral shift it undergoes upon binding to Ca²⁺.[5] When excited at approximately 340 nm, its fluorescence emission intensity increases as it binds to calcium. Conversely, when excited at 380 nm, its fluorescence intensity decreases with calcium binding.[6] The emission maximum for both states remains constant at around 510 nm.[1][4] By calculating the ratio of the fluorescence intensities emitted when excited at 340 nm and 380 nm, one can obtain a precise measure of [Ca²⁺]i that is largely independent of variables such as dye concentration, cell thickness, photobleaching, and dye leakage.[7][8][9] This ratiometric approach significantly enhances the accuracy and reproducibility of intracellular calcium measurements.[3][5]

Core Principles of this compound Fluorescence

The ratiometric nature of this compound is due to an isosbestic point in its excitation spectrum. When this compound binds to Ca²⁺, the peak excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).[2] The ratio of the fluorescence emission at 510 nm when excited at these two wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.[2]

.dot

Caption: this compound AM loading and ratiometric measurement principle.

Quantitative Data Summary

For accurate and reproducible experiments, understanding the key parameters of this compound is crucial. The following tables summarize the essential quantitative data.

Table 1: Spectral and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | [2][4] |

| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | [2][4] |

| Emission Wavelength | ~505-510 nm | [1][4][7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM (in vitro) | [2] |

| ~225-371 nM (in situ) | [10][11] | |

| Quantum Yield | 0.49 | [12] |

Table 2: Recommended Experimental Concentrations

| Reagent | Stock Concentration | Working Concentration | Purpose | Reference(s) |

| This compound AM | 1-5 mM in anhydrous DMSO | 1-5 µM | Intracellular Ca²⁺ indicator | [13][14] |

| Pluronic® F-127 | 10-20% (w/v) in DMSO | 0.02-0.08% | Aids in dye solubilization | [13] |

| Probenecid (B1678239) | 25-250 mM in aqueous buffer | 1-2.5 mM | Anion-exchange inhibitor to prevent dye leakage | [13] |

Experimental Protocols

This section provides detailed methodologies for loading cells with this compound AM and performing a ratiometric calcium measurement experiment.

Reagent Preparation

-

This compound AM Stock Solution (1 mM): Dissolve 50 µg of lyophilized this compound AM in 50 µL of high-quality, anhydrous DMSO.[15] Vortex for at least one minute to ensure it is fully dissolved.[7] Aliquot and store at -20°C, protected from light and moisture.[14][15] Avoid repeated freeze-thaw cycles.[16]

-

Loading Buffer: Prepare a buffered physiological solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS) at pH 7.4.[17] For a typical experiment, dilute the this compound AM stock solution into the buffer to a final concentration of 1-5 µM.[14] To aid in dye dispersion, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[13] To prevent dye leakage from the cells, the anion-transport inhibitor probenecid can be included at a final concentration of 1-2.5 mM.[13]

Cell Loading Protocol (Adherent Cells)

-

Culture cells on coverslips or in microplates to the desired confluency (typically 80-90%).[4][17]

-

Aspirate the culture medium and gently wash the cells once with pre-warmed loading buffer (without this compound AM).[14]

-

Add the this compound AM loading solution to the cells.[14]

-

Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[13][14] The optimal time and temperature are cell-type dependent and should be determined empirically.[13] Lowering the incubation temperature can sometimes reduce dye compartmentalization into organelles.[13]

-

After incubation, aspirate the loading solution and wash the cells at least twice with fresh, pre-warmed buffer (containing probenecid if used during loading) to remove extracellular dye.[13][14]

-

Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.[13][14]

-

The cells are now ready for fluorescence imaging.

.dot

Caption: Experimental workflow for this compound calcium imaging.

Data Analysis and Calibration

The primary data from a this compound experiment is the ratio of fluorescence intensities. To convert this ratio into an absolute intracellular calcium concentration, the following equation, derived by Grynkiewicz et al. (1985), is used:[10][15]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of this compound for Ca²⁺.[10]

-

R is the experimentally measured ratio of fluorescence intensities (F340/F380).[7]

-

Rmin is the ratio in the absence of Ca²⁺ (zero calcium).[7]

-

Rmax is the ratio at saturating Ca²⁺ concentrations.[7]

-

Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[10]

To determine Rmin, Rmax, and Sf2/Sb2, an in situ calibration is performed at the end of each experiment.[15]

-

Rmax determination: Cells are exposed to a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to saturate the intracellular this compound with Ca²⁺.[15]

-

Rmin determination: Subsequently, a calcium chelator (e.g., EGTA) is added in a calcium-free buffer to remove all Ca²⁺ from the cytosol and the dye.[15]

Application: Visualizing GPCR-Mediated Calcium Release

A common application for this compound is to monitor intracellular calcium release triggered by the activation of G protein-coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit.

.dot

Caption: Gq-coupled GPCR signaling pathway leading to Ca²⁺ release.

Troubleshooting

Common issues encountered during this compound experiments and their potential solutions are outlined below.

Table 3: Common Problems and Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low Fluorescence Signal | - Incomplete de-esterification- Insufficient dye loading (concentration or time)- Poor cell health/viability | - Increase post-loading incubation time to >30 min.- Increase this compound AM concentration or loading time.- Check cell viability (e.g., with Trypan Blue). | [18] |

| High Background Fluorescence | - Extracellular this compound AM or hydrolyzed this compound- Serum esterases cleaving dye extracellularly- Cell lysis | - Wash cells thoroughly after loading.- Use a serum-free loading medium.- Handle cells gently during washing steps. | [18] |

| Inconsistent Loading | - Uneven cell plating or cell clumping- Incomplete solubilization of this compound AM | - Ensure a uniform cell monolayer; disperse cell clumps.- Vortex this compound AM/Pluronic F-127 solution thoroughly before adding to cells. | [18] |

| Dye Compartmentalization | - Incubation at 37°C can promote uptake into organelles like mitochondria or ER. | - Try loading cells at a lower temperature (e.g., room temperature).- Minimize loading time and dye concentration. | [13][19] |

| Rapid Dye Leakage | - Active transport out of the cell by organic anion transporters. | - Include probenecid (1-2.5 mM) in loading and imaging buffers. | [13] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound AM | AAT Bioquest [aatbio.com]

- 3. What is a ratiometric indicator? | AAT Bioquest [aatbio.com]

- 4. Measurement of the Intracellular Calcium Concentration with this compound AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Calcium Imaging of Cortical Neurons using this compound AM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]

- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 10. ionoptix.com [ionoptix.com]

- 11. Calibration of intracellular Ca transients of isolated adult heart cells labelled with this compound by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. abpbio.com [abpbio.com]

- 14. benchchem.com [benchchem.com]

- 15. moodle2.units.it [moodle2.units.it]

- 16. ionoptix.com [ionoptix.com]

- 17. hellobio.com [hellobio.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Fura-2: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Cellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles underlying the use of Fura-2, a ratiometric fluorescent indicator essential for the precise measurement of intracellular calcium concentrations. This document details its spectral properties, experimental applications, and the signaling pathways it helps to elucidate.

Core Principles of this compound Ratiometric Calcium Imaging

This compound is a UV-excitable, aminopolycarboxylic acid-based fluorescent dye that binds to free intracellular calcium (Ca²⁺).[1] Its enduring popularity in calcium imaging stems from its ratiometric properties, which allow for accurate and quantitative measurements of intracellular calcium, largely independent of confounding variables like dye concentration, cell thickness, and photobleaching.[1][2]

The fundamental principle of this compound lies in the spectral shift it undergoes upon binding to calcium. In its calcium-free state, this compound has a maximum excitation wavelength of approximately 380 nm.[3][4] When it binds to calcium, its excitation maximum shifts to a lower wavelength, around 340 nm.[3][4] Crucially, the fluorescence emission peak remains constant at approximately 510 nm regardless of its calcium-binding state.[1][2][3]

This dual-excitation characteristic enables ratiometric measurement. By alternately exciting the this compound loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[2][3] This ratiometric approach provides a more robust and reliable measurement compared to single-wavelength indicators.[2]

Photophysical and Spectral Properties of this compound

The quantitative data for this compound's spectral and photophysical properties are summarized in the table below. These values are crucial for designing experiments and calibrating imaging systems.

| Property | Ca²⁺-Free this compound | Ca²⁺-Bound this compound | Notes |

| Excitation Maximum (λex) | ~380 nm | ~340 nm | The primary wavelengths used for ratiometric imaging.[3][4] |

| Emission Maximum (λem) | ~510 nm | ~510 nm | The emission wavelength is largely independent of calcium concentration.[1][2][3] |

| Quantum Yield (Φf) | 0.23 | 0.49 | The fluorescence quantum yield more than doubles upon calcium binding.[5][6][7] |

| Dissociation Constant (Kd) | - | ~145 nM | This value can vary slightly depending on experimental conditions.[3] |

| Isobestic Point | - | ~352 nm | The wavelength at which the absorption of both Ca²⁺-free and Ca²⁺-bound forms is equal.[6] |

Experimental Protocol for Intracellular Calcium Measurement with this compound AM

This section provides a detailed methodology for a typical experiment involving the measurement of intracellular calcium using this compound AM, the cell-permeable form of this compound.

1. Reagent Preparation:

-

This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for the cell type being studied. The buffer should be at a physiological pH (typically 7.2-7.4).

2. Cell Loading with this compound AM:

-

Cell Plating: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

-

Dye Loading:

-

Dilute the this compound AM stock solution into the pre-warmed loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Incubate the cells with the this compound AM loading solution for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature will vary depending on the cell type.

-

-

De-esterification: After loading, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular this compound AM. Incubate the cells for an additional 30 minutes in the dark at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active this compound inside the cells.[2]

3. Calcium Imaging:

-

Microscopy Setup: Use a fluorescence microscope equipped with a light source capable of providing excitation at 340 nm and 380 nm, a filter set for this compound (dichroic mirror and emission filter centered around 510 nm), and a sensitive camera (e.g., sCMOS or EMCCD).

-

Image Acquisition:

-

Acquire a baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

-

Introduce the stimulus (e.g., agonist, drug) to the cells.

-

Continue to acquire images at both excitation wavelengths over the desired time course to monitor changes in intracellular calcium.

-

4. Data Analysis and Calibration:

-

Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the fluorescence intensity from 380 nm excitation (F340/F380).

-

Calibration (Optional but Recommended): To convert the fluorescence ratio to absolute calcium concentrations, a calibration is necessary. This is typically performed at the end of the experiment using ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular calcium concentrations.

-

Rmin (Minimum Ratio): Determine the ratio in the absence of calcium by adding a calcium chelator (e.g., EGTA).

-

Rmax (Maximum Ratio): Determine the ratio in saturating calcium conditions by adding a high concentration of calcium.

-

Grynkiewicz Equation: Use the following equation to calculate the intracellular calcium concentration: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

-

Kd is the dissociation constant of this compound for calcium.

-

R is the measured 340/380 ratio.

-

Rmin is the ratio at zero free calcium.

-

Rmax is the ratio at saturating calcium.

-

Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for calcium-free and calcium-bound this compound, respectively.

-

-

Visualizing Core Concepts with Graphviz

To further clarify the principles and workflows, the following diagrams have been generated using Graphviz.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 3. This compound AM | AAT Bioquest [aatbio.com]

- 4. elliotscientific.com [elliotscientific.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Fura-2: A Comprehensive Technical Guide to the Quintessential Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, development, and application of Fura-2, a ratiometric fluorescent indicator that has revolutionized the study of intracellular calcium signaling. This document details the core principles of this compound, its photophysical properties, experimental protocols, and data analysis, serving as an essential resource for professionals in life sciences and drug discovery.

Introduction: The Dawn of Ratiometric Calcium Imaging

The measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Prior to the mid-1980s, the available tools for quantifying [Ca²⁺]i were limited and often fraught with technical challenges. The landscape of cellular biology was irrevocably changed in 1985 with the introduction of this compound by Roger Y. Tsien and his colleagues, Grzegorz Grynkiewicz and Martin Poenie.[1][2] this compound emerged as a significant improvement over its predecessor, Quin-2, offering superior fluorescence properties and, most importantly, the capability for ratiometric measurement.[1] This innovation provided a robust method to correct for experimental artifacts such as variations in dye concentration, cell thickness, and photobleaching, thereby enabling more accurate and reproducible quantification of intracellular calcium levels.[3][4]

The Chemistry and Mechanism of this compound

This compound is a synthetic aminopolycarboxylic acid-based chelator with a benzofuran (B130515) fluorophore.[1][3] Its fundamental structure is built upon the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core, which provides high selectivity for Ca²⁺ over other divalent cations like Mg²⁺.[1]

The Ratiometric Principle

The key to this compound's utility lies in its dual-excitation ratiometric properties. When this compound binds to Ca²⁺, its fluorescence excitation spectrum undergoes a significant shift. In its Ca²⁺-free (unbound) state, this compound has a maximum excitation wavelength of approximately 380 nm.[5] Upon binding Ca²⁺, the excitation maximum shifts to a shorter wavelength, around 340 nm.[5] Crucially, the fluorescence emission peak remains constant at approximately 510 nm regardless of whether it is bound to calcium or not.[3][5]

By alternately exciting the this compound loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration, allowing for quantitative measurements that are largely independent of the aforementioned experimental variables.[3][4]

Cell Loading: The AM Ester Form

To facilitate its entry into live cells, this compound is available in an acetoxymethyl (AM) ester form, this compound AM. The lipophilic AM ester groups mask the negative charges of the carboxyl groups, rendering the molecule membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the active, membrane-impermeable this compound molecule, which is then trapped within the cytosol.

Quantitative Data: Photophysical Properties of this compound

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design and data interpretation.

Table 1: Spectral Properties of this compound

| Property | Ca²⁺-Free this compound | Ca²⁺-Bound this compound |

| Excitation Maximum (λex) | ~363-380 nm[5] | ~335-340 nm[5] |

| Emission Maximum (λem) | ~510-512 nm[6][7] | ~505-510 nm[6] |

| Isosbestic Point | ~360 nm |

Table 2: Physicochemical and Binding Properties of this compound

| Property | Value | Conditions |

| Dissociation Constant (Kd) for Ca²⁺ | ~140-225 nM[8] | Varies with temperature, pH, and ionic strength |

| Quantum Yield (Φf) | ~0.23[7] | In the absence of Ca²⁺ |

| Quantum Yield (Φf) | >0.49 (more than twofold increase)[7] | In the presence of saturating Ca²⁺ |

| Extinction Coefficient (ε) at 340 nm | Increases upon Ca²⁺ binding | |

| Extinction Coefficient (ε) at 380 nm | Decreases upon Ca²⁺ binding |

Experimental Protocols

Accurate and reproducible measurements with this compound necessitate careful adherence to optimized experimental protocols. The following sections provide detailed methodologies for cell loading and calibration.

Preparation of this compound AM Stock Solution

-

Reagents and Materials:

-

This compound AM (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Allow the vial of this compound AM and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 1 mM stock solution of this compound AM by dissolving it in high-quality anhydrous DMSO. For example, add 50 µL of DMSO to a 50 µg vial of this compound AM.[9]

-

Vortex the solution for at least one minute to ensure the this compound AM is fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture. The DMSO stock solution is stable for several months under these conditions.[9]

-

Cell Loading with this compound AM

This protocol is a general guideline for adherent cells and should be optimized for each cell type and experimental condition.

-

Reagents and Materials:

-

Adherent cells cultured on glass coverslips or in clear-bottomed microplates

-

This compound AM stock solution (1 mM in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, pH 7.2-7.4, phenol (B47542) red-free)

-

Pluronic® F-127 (20% w/v solution in DMSO, optional)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

-

Procedure:

-

Prepare Loading Buffer: Dilute the this compound AM stock solution into the physiological buffer to a final concentration of 1-5 µM.[10]

-

(Optional) To aid in the dispersion of the hydrophobic this compound AM in the aqueous buffer, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%. This is often achieved by mixing the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before dilution in the buffer.[10]

-

(Optional) If dye leakage is a concern, the organic anion transport inhibitor probenecid can be added to the loading and subsequent imaging buffers at a final concentration of 1-2.5 mM.[10]

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the this compound AM loading solution to the cells.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[10] The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye loading without causing cytotoxicity or compartmentalization of the dye into organelles.[11]

-

-

Washing and De-esterification:

-

After incubation, aspirate the loading solution.

-

Wash the cells twice with fresh, pre-warmed physiological buffer (containing probenecid if used) to remove any extracellular this compound AM.[10]

-

Add fresh physiological buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the intracellular this compound AM by cellular esterases.[10]

-

-

In Situ Calibration of this compound

To convert the measured 340/380 nm fluorescence ratio into absolute intracellular Ca²⁺ concentrations, an in situ calibration is essential. This is typically performed at the end of each experiment using a calcium ionophore to equilibrate intracellular and extracellular calcium concentrations.

-

Reagents and Materials:

-

This compound loaded cells

-

Calcium-free buffer (e.g., HBSS with EGTA, a calcium chelator)

-

High calcium buffer (e.g., HBSS with a saturating concentration of CaCl₂)

-

Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187)

-

Agent to quench extracellular this compound (e.g., MnCl₂) or a cell lysis agent (e.g., Triton X-100)

-

-

Procedure:

-

Determine Rmax (Maximum Ratio):

-

Expose the this compound loaded cells to a high calcium buffer.

-

Add a calcium ionophore (e.g., 5-10 µM Ionomycin) to allow the influx of Ca²⁺ and saturate the intracellular this compound.[9]

-

Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.

-

-

Determine Rmin (Minimum Ratio):

-

Wash the cells thoroughly with a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5 mM).[9]

-

Add the calcium ionophore to chelate any remaining intracellular Ca²⁺ and equilibrate it with the calcium-free extracellular environment.

-

Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.

-

-

Determine Sf2/Sb2: This is the ratio of the fluorescence intensity at 380 nm in calcium-free (Sf2) and calcium-saturating (Sb2) conditions. These values are obtained during the Rmin and Rmax measurements, respectively.

-

Calculate Intracellular Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[8][9]

[Ca²⁺]i = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of this compound for Ca²⁺ (~225 nM).[8]

-

R is the experimentally measured 340/380 nm fluorescence ratio.

-

Rmin is the minimum fluorescence ratio in the absence of calcium.

-

Rmax is the maximum fluorescence ratio at calcium saturation.

-

Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-bound forms of this compound.

-

-

Visualizing Cellular Processes with this compound

The versatility of this compound has made it an indispensable tool for visualizing a wide range of signaling pathways and cellular events. The following diagrams, rendered in DOT language, illustrate a typical experimental workflow and a common signaling pathway studied using this compound.

Experimental Workflow for this compound Calcium Imaging

Gq-Coupled GPCR Signaling Pathway

Advantages and Limitations of this compound

While this compound remains a cornerstone of calcium imaging, it is essential to be aware of its advantages and limitations.

Table 3: Advantages and Disadvantages of this compound

| Advantages | Disadvantages |

| Ratiometric Measurement: Minimizes artifacts from uneven dye loading, cell thickness, and photobleaching.[3][4] | Photobleaching and Phototoxicity: UV excitation can be damaging to cells over long imaging periods. |

| High Quantum Yield: Produces a bright fluorescent signal.[1] | Leakage: The de-esterified form can leak out of some cell types over time. |

| High Affinity for Ca²⁺: Sensitive to small changes in resting calcium levels.[4] | Compartmentalization: Can accumulate in organelles such as mitochondria and the endoplasmic reticulum.[11] |

| Well-Characterized: Extensive literature and established protocols are available. | Calcium Buffering: At high intracellular concentrations, this compound can buffer intracellular calcium, potentially altering cellular responses. |

| Relatively Fast Kinetics: Can resolve rapid calcium transients.[3] | pH Sensitivity: Its fluorescence properties can be influenced by changes in intracellular pH.[11] |

Troubleshooting Common Issues

Successful this compound experiments require attention to detail. The following table addresses common problems and their potential solutions.

Table 4: Troubleshooting Guide for this compound Experiments

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Fluorescence Signal | - Incomplete de-esterification of this compound AM- Insufficient dye loading- Photobleaching | - Increase the de-esterification time after washing.- Optimize loading concentration and incubation time.- Use neutral density filters to reduce excitation light intensity. |

| High Background Fluorescence | - Incomplete removal of extracellular this compound AM- Autofluorescence from cells or media | - Ensure thorough washing after loading.- Use phenol red-free media.- Acquire a background image from an area without cells and subtract it from the experimental images. |

| Uneven Dye Loading | - Cell clumping- Poor dispersion of this compound AM in loading buffer | - Ensure cells are in a single-cell suspension before loading.- Use Pluronic® F-127 to improve dye solubility. |

| Rapid Signal Loss (Dye Leakage) | - Active transport of this compound out of the cell | - Use an organic anion transport inhibitor like probenecid in the loading and imaging buffers.[10] |

| No Response to Stimulus | - Unhealthy cells- Receptor desensitization- Problem with the stimulus | - Check cell viability.- Allow for a sufficient recovery period between stimuli.- Confirm the activity and concentration of the stimulus. |

Conclusion

Since its development, this compound has been an instrumental tool in elucidating the multifaceted roles of intracellular calcium in cellular physiology and pathophysiology. Its ratiometric nature provides a level of accuracy and reliability that has made it a gold standard in the field. While newer generations of calcium indicators, including genetically encoded sensors, have emerged, this compound remains a widely used and valuable tool for its high sensitivity, well-characterized properties, and the wealth of established protocols. A thorough understanding of its principles, proper execution of experimental procedures, and awareness of its limitations will continue to empower researchers to unravel the complexities of calcium signaling in health and disease.

References

- 1. A new generation of Ca2+ indicators with greatly improved fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of this compound for estimating Ca buffers and Ca fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hellobio.com [hellobio.com]

- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 5. Measurement of the Intracellular Calcium Concentration with this compound AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrum [this compound (calcium bound)] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. ionoptix.com [ionoptix.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. benchchem.com [benchchem.com]

- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

Fura-2 for Quantitative Calcium Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages of using Fura-2, a ratiometric fluorescent indicator, for the precise measurement of intracellular calcium concentrations. We will delve into the fundamental principles of this compound-based calcium imaging, provide detailed experimental protocols, and present key quantitative data to empower researchers in their cellular signaling and drug discovery endeavors.

The Core Advantages of this compound

This compound remains a cornerstone in cellular calcium research due to a unique combination of properties that ensure accurate and reproducible measurements.[1] Its primary advantage lies in its ratiometric nature , which corrects for many of the confounding variables inherent in fluorescence microscopy.[2][3][4]

Upon binding to free intracellular calcium (Ca²⁺), the this compound molecule undergoes a conformational change that shifts its excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free state to around 340 nm when bound to Ca²⁺, while the emission maximum remains constant at about 510 nm.[2][3][5] By calculating the ratio of the fluorescence intensity emitted when excited at 340 nm to the intensity when excited at 380 nm, a quantitative measure of the intracellular Ca²⁺ concentration can be obtained.[2]

This ratiometric approach provides several key benefits:

-

Independence from Dye Concentration: Variations in dye loading between cells or within different regions of the same cell do not affect the final ratio, as both fluorescence measurements are proportionally affected.[1][3][4][6]

-

Correction for Cell Thickness: The ratio is independent of the optical path length, meaning differences in cell thickness do not skew the results.[1][3][4][6]

-

Minimization of Photobleaching Effects: While photobleaching can reduce the overall fluorescence signal, the ratio of the two excitation wavelengths is less affected, leading to more stable measurements over time.[1][4][6]

-

Reduced Artifacts from Uneven Loading: Inconsistent dye distribution within a cell or across a cell population is a common issue that is effectively mitigated by the ratiometric measurement.[2][4]

These properties make this compound a robust and reliable tool for quantifying intracellular calcium, particularly in complex experimental settings.[2]

Quantitative Data and Spectral Properties

The precise quantification of intracellular calcium with this compound relies on its well-characterized spectral properties and its affinity for calcium, defined by the dissociation constant (Kd).

| Property | Value | Conditions |

| Excitation Maximum (Ca²⁺-bound) | ~335-340 nm | In the presence of saturating Ca²⁺ |

| Excitation Maximum (Ca²⁺-free) | ~363-380 nm | In a Ca²⁺-free environment |

| Emission Maximum | ~505-512 nm | Independent of Ca²⁺ concentration |

| Isosbestic Point | ~360 nm | Wavelength at which excitation is independent of Ca²⁺ concentration |

| Dissociation Constant (Kd) | ~145 nM | 100 mM KCl, 10 mM MOPS, pH 7.20, 22°C |

| ~224 nM | In the presence of 1 mM Mg²⁺, 37°C, 100mM KCl, 10 mM MOPS, pH 7.0 | |

| Quantum Yield (Φf) (Ca²⁺-free) | 0.23 | |

| Quantum Yield (Φf) (Ca²⁺-bound) | 0.49 |

Note: The Kd value can be influenced by factors such as temperature, pH, ionic strength, and the presence of other ions like magnesium. It is often recommended to perform an in situ calibration for the specific cell type and experimental conditions being used.[7][8][9]

Experimental Protocols

Accurate and reproducible data acquisition with this compound requires careful attention to experimental procedures, from cell loading to calibration.

This compound AM Loading Protocol for Adherent Cells

This compound is typically introduced into cells in its acetoxymethyl (AM) ester form (this compound AM), which is membrane-permeant.[2][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm.[2][10]

Materials:

-

This compound AM (stored as a 1-5 mM stock solution in anhydrous DMSO at -20°C)[10][11]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v stock solution in DMSO)[11]

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)[10]

-

Probenecid (B1678239) (optional, to reduce dye leakage)[11][12]

Procedure:

-

Cell Preparation: Culture adherent cells on coverslips or in microplates to the desired confluency.

-

Loading Solution Preparation:

-

Prepare a 2x working solution of this compound AM in your chosen physiological buffer. A typical final concentration is between 1-5 µM.[10]

-

To aid in the dispersion of the hydrophobic this compound AM in the aqueous buffer, first mix the required volume of the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the buffer.[11] The final Pluronic® F-127 concentration is typically 0.02-0.04%.[10]

-

If using, add probenecid to the loading solution (final concentration 1-2.5 mM).[11][12]

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the this compound AM loading solution to the cells.

-

Incubate for 15-60 minutes at 20-37°C, protected from light.[10][11] The optimal time and temperature should be determined empirically for each cell type. Lowering the temperature can sometimes reduce compartmentalization of the dye into organelles.[11]

-

-

Washing and De-esterification:

-

After incubation, aspirate the loading solution and wash the cells at least twice with fresh, pre-warmed physiological buffer (without this compound AM) to remove any extracellular dye.[10]

-

Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the this compound AM by intracellular esterases.[10][11]

-

-

Imaging: The cells are now ready for fluorescence imaging.

Calcium Calibration Protocol (In Situ)

To convert the measured fluorescence ratios into absolute intracellular calcium concentrations, an in situ calibration is essential to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[13]

Materials:

-

This compound loaded cells

-

Calcium-free buffer (containing a calcium chelator like EGTA)

-

High calcium buffer (containing a saturating concentration of calcium)

-

Ionophore (e.g., Ionomycin or Br-A23187) to permeabilize the cell membrane to calcium.[14]

Procedure:

-

Determine Rmin:

-

Perfuse the this compound loaded cells with the calcium-free buffer containing the ionophore.

-

Measure the 340/380 nm fluorescence ratio once it has stabilized. This value represents Rmin, the ratio in the absence of calcium.[13]

-

-

Determine Rmax:

-

Perfuse the same cells with the high calcium buffer containing the ionophore.

-

Measure the 340/380 nm fluorescence ratio once it has stabilized. This value represents Rmax, the ratio at calcium saturation.[13]

-

-

Calculate Intracellular Calcium: The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:[13]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of this compound for Ca²⁺.

-

R is the experimentally measured 340/380 nm fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at Ca²⁺ saturation.

-

Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively.[13]

-

Visualizing Experimental Workflows and Signaling Pathways

This compound Experimental Workflow

The following diagram illustrates the key steps involved in a typical this compound calcium imaging experiment.

Caption: Experimental workflow for intracellular Ca²⁺ measurement using this compound AM.

GPCR-Mediated Calcium Signaling Pathway

This compound is extensively used to study calcium signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). The diagram below outlines a canonical GPCR signaling cascade leading to intracellular calcium release.

Caption: A typical GPCR signaling pathway leading to intracellular calcium release.

Conclusion

This compound remains an invaluable tool for researchers and drug development professionals investigating the intricate roles of calcium in cellular physiology and pathophysiology.[2] Its ratiometric properties provide a robust and reliable method for quantifying intracellular calcium concentrations, minimizing artifacts and enhancing data accuracy.[1][2] By following well-defined experimental protocols and understanding the principles of ratiometric imaging, researchers can leverage the power of this compound to gain deeper insights into the complex world of cellular signaling.

References

- 1. This compound Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 5. Measurement of the Intracellular Calcium Concentration with this compound AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Determination of this compound dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of in situ dissociation constant for this compound and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. abpbio.com [abpbio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. ionoptix.com [ionoptix.com]

- 14. Intracellular calibration of the fluorescent calcium indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fura-2 in Neuroscience: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Fura-2, a ratiometric fluorescent indicator for calcium (Ca2+), has been a cornerstone of neuroscience research for decades, enabling the precise measurement of intracellular calcium dynamics.[1][2] Its ability to provide quantitative data on Ca2+ concentrations has revolutionized our understanding of a vast array of neuronal processes, from synaptic transmission and plasticity to neurotoxicity and drug discovery.[3][4][5] This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of this compound in neuroscience research.

Core Principles of this compound Calcium Imaging

This compound is a high-affinity Ca2+ indicator that exhibits a shift in its fluorescence excitation spectrum upon binding to calcium.[4][6] When unbound to Ca2+, this compound is maximally excited by light at a wavelength of approximately 380 nm.[4][7] Upon binding Ca2+, the peak excitation wavelength shifts to around 340 nm.[4][7] In both states, the dye emits fluorescence at a peak wavelength of approximately 505-510 nm.[3][7][8]

This dual-excitation property is the foundation of ratiometric imaging with this compound.[9] By alternately exciting the this compound-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at ~510 nm, a ratio of the two fluorescence intensities (F340/F380) can be calculated.[7][8] This ratio is directly proportional to the intracellular Ca2+ concentration and offers significant advantages over single-wavelength indicators.[2][3][10]

Advantages of Ratiometric Measurement:

-

Independence from Dye Concentration: The ratio measurement corrects for variations in dye loading between cells, leakage of the dye over time, and changes in cell thickness.[1][3][10]

-

Reduced Photobleaching Effects: Ratiometric imaging minimizes artifacts caused by photobleaching.[1][3]

-

Quantitative Measurements: The F340/F380 ratio can be calibrated to provide an accurate determination of absolute intracellular Ca2+ concentrations.[10][11]

This compound Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this compound.

| Property | Value | References |

| Chemical Formula (AM Ester) | C44H47N3O24 | [6][12] |

| Molecular Weight (AM Ester) | 1001.9 g/mol | [6][12][13] |

| Excitation Wavelength (Ca2+-bound) | ~335-340 nm | [6][8][12] |

| Excitation Wavelength (Ca2+-free) | ~363-380 nm | [6][8][12] |

| Emission Wavelength | ~505-512 nm | [6][10][12] |

| Dissociation Constant (Kd) | ~145 nM (in vitro, 22°C, pH 7.2) | [6][13][14] |

| ~225 nM (typical in vivo assumption) | [11] | |

| ~371 nM (in ATP-depleted cardiac cells, 37°C) | [15] | |

| Extinction Coefficient (Ca2+-bound) | ~35,000 M-1cm-1 at 335 nm | [6][12] |

| Extinction Coefficient (Ca2+-free) | ~27,000 M-1cm-1 at 363 nm | [6][12] |

Note: The in vivo Kd of this compound can be influenced by factors such as temperature, pH, and the intracellular environment.[16] It is often higher than the in vitro value.

Experimental Protocols

Accurate and reproducible data acquisition with this compound hinges on meticulous experimental protocols. The following sections detail the key steps for this compound AM ester loading, imaging, and calibration in neuronal preparations.

This compound AM Ester Loading Protocol for Cultured Neurons

The acetoxymethyl (AM) ester form of this compound is membrane-permeable and allows for non-invasive loading of the dye into live cells.[3][17] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca2+-sensitive form of this compound in the cytoplasm.[3][4]

Materials:

-

This compound AM (lyophilized)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol (B47542) red-free)[4][10]

-

Probenecid (B1678239) (optional, anion-transport inhibitor to reduce dye leakage)[17]

Procedure:

-

Prepare this compound AM Stock Solution: Dissolve 50 µg of this compound AM in 50 µL of anhydrous DMSO to create a 1 mM stock solution.[4][10] This stock solution is stable for several months when stored at -20°C, protected from light and moisture.[10][12][18]

-

Prepare Loading Buffer: Dilute the this compound AM stock solution into a physiological buffer to a final concentration of 1-5 µM.[10][17] The optimal concentration should be determined empirically for each cell type.[3][10]

-

Optional: To aid in the dispersion of this compound AM in the aqueous loading buffer, it can be premixed with an equal volume of 20% (w/v) Pluronic F-127 in DMSO.[17]

-

Optional: Add probenecid (1-2.5 mM) to the loading buffer to inhibit organic anion transporters and reduce dye extrusion from the cells.[17]

-

-

Cell Loading:

-

Wash cultured neurons twice with the physiological buffer.[19]

-

Replace the buffer with the this compound AM loading solution.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[10][17] Incubation at room temperature may reduce dye compartmentalization into organelles.[12]

-

-

De-esterification:

This compound Imaging: Setup and Data Acquisition

Equipment:

-

Inverted fluorescence microscope

-

Light source capable of providing excitation at 340 nm and 380 nm (e.g., xenon arc lamp with filter wheel or LEDs).[7]

-

Excitation and emission filters appropriate for this compound (Excitation: 340 nm and 380 nm; Emission: ~510 nm).[7]

-

Dichroic mirror

-

Sensitive camera (e.g., sCMOS or EMCCD).[7]

-

Image acquisition and analysis software.

Acquisition Protocol:

-

Mount the coverslip with this compound-loaded cells onto the microscope stage.

-

Focus on the cells and adjust the camera gain and exposure settings. The fluorescence intensity at 380 nm excitation should be bright but not saturated, while the intensity at 340 nm should be well below saturation in resting cells.[10][18]

-

Acquire a time-lapse series of images, alternating between 340 nm and 380 nm excitation. The acquisition frequency will depend on the kinetics of the calcium signals being studied.[18]

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) on a pixel-by-pixel basis.[7]

-

Define regions of interest (ROIs) over individual cells or subcellular compartments to analyze the change in the F340/F380 ratio over time.[10][18]

Intracellular Calcium Concentration ([Ca2+]) Calibration

To convert the this compound ratio values into absolute intracellular Ca2+ concentrations, a calibration procedure is necessary.[4][11] The most common method is the in situ calibration using the following equation developed by Grynkiewicz and colleagues:

[Ca2+] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2) [11]

Where:

-

[Ca2+] is the intracellular free calcium concentration.

-

Kd is the dissociation constant of this compound for Ca2+.

-

R is the experimentally measured F340/F380 ratio.

-

Rmin is the F340/F380 ratio in the absence of Ca2+ (zero Ca2+).

-

Rmax is the F340/F380 ratio at saturating Ca2+ concentrations.

-

Sf2 is the fluorescence intensity at 380 nm excitation in the absence of Ca2+.

-

Sb2 is the fluorescence intensity at 380 nm excitation at saturating Ca2+ concentrations.

In Situ Calibration Protocol:

-

After recording the experimental Ca2+ signals, perfuse the cells with a Ca2+-free solution containing a Ca2+ chelator (e.g., 5 mM EGTA) and a calcium ionophore (e.g., 1 µM ionomycin) to determine Rmin and Sf2 .[18]

-

Next, perfuse the cells with a high Ca2+ solution (e.g., 10 mM Ca2+) containing the calcium ionophore to determine Rmax and Sb2 .[18]

Visualizing Workflows and Pathways

This compound AM Loading and De-esterification Workflow

References

- 1. This compound Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. This compound AM calcium imaging protocol | Abcam [abcam.com]

- 5. m.youtube.com [m.youtube.com]

- 6. biotium.com [biotium.com]

- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 8. Measurement of the Intracellular Calcium Concentration with this compound AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Calcium Imaging in Neurons Using this compound [jove.com]

- 10. Calcium Imaging of Cortical Neurons using this compound AM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ionoptix.com [ionoptix.com]

- 12. biotium.com [biotium.com]

- 13. This compound AM | AAT Bioquest [aatbio.com]

- 14. This compound, pentasodium salt | AAT Bioquest [aatbio.com]

- 15. Calibration of intracellular Ca transients of isolated adult heart cells labelled with this compound by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of pH and temperature on the dissociation constant for this compound and their effects on [Ca(2+)](i) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abpbio.com [abpbio.com]

- 18. moodle2.units.it [moodle2.units.it]

- 19. brainvta.tech [brainvta.tech]

Probing the Heartbeat: An In-depth Technical Guide to Fura-2 in Cardiac Myocyte Studies

For researchers, scientists, and drug development professionals, understanding the intricate dance of calcium ions within cardiac myocytes is paramount to unraveling cardiovascular physiology and pathology. Fura-2, a ratiometric fluorescent indicator, remains a cornerstone for quantifying intracellular calcium concentrations ([Ca²⁺]i) and providing critical insights into the excitation-contraction coupling that drives every heartbeat. This technical guide offers a comprehensive overview of the principles, protocols, and data interpretation associated with the use of this compound in the study of cardiac myocytes.

The Core Principle: Ratiometric Measurement of Intracellular Calcium

This compound's power lies in its ability to provide ratiometric measurements of [Ca²⁺]i, a technique that minimizes many of the confounding variables inherent in fluorescence microscopy.[1][2][3] The acetoxymethyl (AM) ester form of this compound is cell-permeant, allowing it to be readily loaded into live cardiac myocytes.[1][4][5] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive form of this compound within the cytoplasm.[1][6]

The fluorescence excitation spectrum of this compound shifts upon binding to calcium. In its calcium-free state, this compound is optimally excited at approximately 380 nm.[2][6] When it binds to calcium, the excitation maximum shifts to around 340 nm.[2][6] Critically, the fluorescence emission remains constant at approximately 510 nm regardless of calcium binding.[2][6] By measuring the ratio of the fluorescence intensity emitted when excited at 340 nm to the intensity when excited at 380 nm, a precise and quantitative measure of [Ca²⁺]i can be obtained. This ratiometric approach corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data.[1][3]

Quantitative Data Summary

For accurate and reproducible experiments, a clear understanding of this compound's properties is essential.

| Parameter | Value | Notes |

| Excitation Wavelength (Ca²⁺-bound) | ~335-340 nm | The peak excitation wavelength when this compound is saturated with calcium.[6][7] |

| Excitation Wavelength (Ca²⁺-free) | ~363-380 nm | The peak excitation wavelength in the absence of calcium.[6][7] |

| Emission Wavelength | ~505-512 nm | The emission wavelength is largely independent of calcium concentration.[1][7] |

| Dissociation Constant (Kd) for Ca²⁺ | 140-371 nM | This value can be influenced by the intracellular environment and temperature.[8][9][10] |

| Typical Loading Concentration | 1-5 µM | The optimal concentration should be determined empirically for each cell type.[5][11] |

| Loading Time | 15-60 minutes | Varies depending on cell type and temperature.[5] |

| De-esterification Time | 20-30 minutes | Crucial for ensuring all this compound AM is converted to the active form.[11] |

Detailed Experimental Protocols

Protocol 1: this compound AM Loading of Isolated Cardiac Myocytes

This protocol is adapted for freshly isolated cardiac myocytes in suspension.[4]

-

Prepare this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.[5][11] Aliquot and store at -20°C, protected from light and moisture.[11]

-

Prepare Cell Suspension: Take 1 ml of the cardiac myocyte suspension.

-

Dilute this compound AM: Add the this compound AM stock solution to the cell suspension to achieve a final working concentration of 1-2 µM.[4]

-

Incubation: Gently mix the suspension by inverting the tube. Incubate for 15-60 minutes at 20-37°C, protected from light.[4][5] Lowering the temperature can help reduce dye compartmentalization into organelles.[7]

-

Washing: After incubation, pellet the cells by centrifugation. Remove the supernatant and wash the cells by resuspending them in fresh, pre-warmed physiological buffer (e.g., Tyrode's solution). Repeat the wash step at least twice to remove extracellular this compound AM.[11]

-

De-esterification: Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound AM.[11] The cells are now ready for fluorescence measurements.

Protocol 2: In Situ Calibration of Intracellular Calcium Concentration

To convert the measured fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary.[12][13] This procedure uses a calcium ionophore to equilibrate intracellular and extracellular calcium concentrations.

-

Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio (R) from the this compound loaded cardiac myocytes in a standard physiological buffer.

-

Determination of Rmax (Maximum Ratio): Perfuse the cells with a high calcium calibration buffer (e.g., containing 10 mM CaCl₂). Add a calcium ionophore such as 4-Bromo A23187 (5-10 µM) or ionomycin (B1663694) to equilibrate the intracellular and extracellular Ca²⁺.[13] Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.[13]

-

Determination of Rmin (Minimum Ratio): Thoroughly wash the cells with a calcium-free calibration buffer containing a calcium chelator like EGTA (5-10 mM).[13] Add the same ionophore to chelate any remaining intracellular Ca²⁺ and equilibrate with the extracellular environment. Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.[13]

-

Background Subtraction: Determine the background fluorescence from cells that have not been loaded with this compound and subtract this from all measurements.[12][13]

-

Calculation of [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where Kd is the dissociation constant of this compound for Ca²⁺, and Sf2/Sb2 is the ratio of the fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.[12]

Excitation-Contraction Coupling in Cardiac Myocytes: A Key Application

A primary application of this compound in cardiac research is the study of excitation-contraction (E-C) coupling, the process by which an electrical stimulus is converted into mechanical contraction.[14][15][16]

The process begins with an action potential that propagates along the sarcolemma and into the T-tubules.[14] This depolarization opens voltage-sensitive L-type calcium channels (dihydropyridine receptors), allowing a small amount of calcium to enter the cell.[14] This initial calcium influx triggers a much larger release of calcium from the sarcoplasmic reticulum (SR) through ryanodine (B192298) receptors (RyR2), a process known as calcium-induced calcium release (CICR).[14][17][18] The resulting sharp increase in cytosolic calcium concentration, which can be precisely measured using this compound, leads to calcium binding to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and ultimately, muscle contraction.[14]